molecular formula C17H21N5O10P2 B10778410 N6-Benzyl adenosine-5'-diphosphate

N6-Benzyl adenosine-5'-diphosphate

Cat. No.: B10778410
M. Wt: 517.3 g/mol
InChI Key: MRHGMAGSDAQUFH-LSCFUAHRSA-N
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Description

Monoethyl malonic acid, also known as ethyl hydrogen malonate, is an organic compound with the formula C5H8O4. It is a half-ester of malonic acid and is commonly used as a building block in organic synthesis. This compound is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethyl malonic acid can be synthesized through the selective monohydrolysis of diethyl malonate. This process involves the partial hydrolysis of diethyl malonate using a base such as potassium hydroxide. The reaction is typically carried out in an aqueous medium with a co-solvent like acetonitrile to enhance solubility and reaction efficiency .

Industrial Production Methods

On an industrial scale, the production of monoethyl malonic acid follows a similar approach but is optimized for large-scale reactions. The process involves the use of environmentally benign conditions, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents. This method ensures high yields and near 100% purity of the product .

Chemical Reactions Analysis

Types of Reactions

Monoethyl malonic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

    Decarboxylation: Loses a carbon dioxide molecule upon heating.

    Halogenation: Reacts with halogens like iodine and bromine.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and an acid catalyst.

    Amidation: Involves amines and a dehydrating agent.

    Decarboxylation: Requires heating, often in the presence of a catalyst.

    Halogenation: Uses halogens in an aqueous medium.

Major Products Formed

    Esters: Formed from esterification reactions.

    Amides: Formed from amidation reactions.

    Carbon Dioxide: Released during decarboxylation.

    Halogenated Compounds: Formed from halogenation reactions.

Scientific Research Applications

Monoethyl malonic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of monoethyl malonic acid involves its reactivity as a carboxylic acid derivative. It can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monoethyl malonic acid is unique due to its half-ester structure, which provides a balance between reactivity and stability. This makes it particularly useful in selective synthetic applications where full esters or diesters may not be suitable .

Properties

Molecular Formula

C17H21N5O10P2

Molecular Weight

517.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C17H21N5O10P2/c23-13-11(7-30-34(28,29)32-33(25,26)27)31-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1

InChI Key

MRHGMAGSDAQUFH-LSCFUAHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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